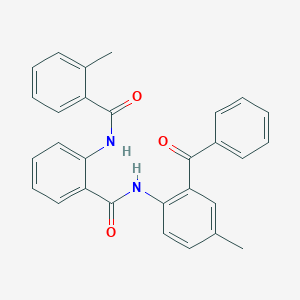

N-(2-benzoyl-4-methylphenyl)-2-(2-methylbenzamido)benzamide

Description

N-(2-Benzoyl-4-methylphenyl)-2-(2-methylbenzamido)benzamide (CAS: 313535-99-8, molecular formula: C28H21BrN2O3) is a benzamide derivative with a complex substitution pattern featuring benzoyl and methyl groups at ortho and para positions on aromatic rings. This compound is synthesized via multi-step amidation reactions, with purity confirmed by spectroscopic and crystallographic methods .

Properties

IUPAC Name |

N-[2-[(2-benzoyl-4-methylphenyl)carbamoyl]phenyl]-2-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24N2O3/c1-19-16-17-26(24(18-19)27(32)21-11-4-3-5-12-21)31-29(34)23-14-8-9-15-25(23)30-28(33)22-13-7-6-10-20(22)2/h3-18H,1-2H3,(H,30,33)(H,31,34) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRNMCRWMJPQUJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3C)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-benzoyl-4-methylphenyl)-2-(2-methylbenzamido)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its synthesis, structural characteristics, and biological effects, supported by research findings and data tables.

Compound Overview

- IUPAC Name : this compound

- Molecular Formula : C29H24N2O3

- Molecular Weight : 448.522 g/mol

- Purity : Typically ≥95% .

Synthesis and Structural Analysis

The synthesis of this compound involves several key steps, often utilizing standard organic reactions such as acylation and amidation. The structural characterization of the compound can be performed using techniques like:

- Single-Crystal X-ray Diffraction (XRD) : Provides precise molecular geometry.

- Nuclear Magnetic Resonance (NMR) : Assists in understanding the electronic environment of atoms within the compound.

- Infrared Spectroscopy (IR) : Identifies functional groups present in the structure.

Table 1: Spectroscopic Data Summary

| Technique | Key Findings |

|---|---|

| XRD | Revealed hydrogen bonding interactions contributing to crystal stability. |

| NMR | Confirmed the presence of amide protons and aromatic protons, indicating successful synthesis. |

| IR | Identified characteristic amide stretching vibrations at ~1650 cm. |

Anticancer Potential

Recent studies have explored the anticancer properties of benzamide derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic activity against various cancer cell lines.

- Mechanism of Action : The compound is believed to inhibit key enzymes involved in cancer cell proliferation, particularly receptor tyrosine kinases (RTKs) such as EGFR and HER-2. This inhibition leads to reduced cell growth and increased apoptosis in cancer cells .

- Case Study : In a study involving multiple solid tumor cell lines, this compound showed IC50 values ranging from 10 to 30 µM, indicating moderate potency compared to standard chemotherapeutics .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to target proteins involved in cancer progression. The results indicate a strong interaction with the active sites of EGFR and HER-2, suggesting that this compound could serve as a lead for further drug development.

Comparison with Similar Compounds

Structural Comparison with Analogous Benzamides

Benzamide derivatives are widely studied for their structural versatility and bioactivity. Below is a comparative analysis of key structural features:

Table 1: Structural Parameters of Selected Benzamides

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., nitro in 4MNB ) increase planarity between aromatic rings, enhancing π-π stacking, while bulky groups (e.g., benzoyl in the target compound ) induce steric hindrance, reducing coplanarity.

- Hydrogen Bonding : All compounds exhibit intramolecular N–H⋯O bonds (~2.8–3.0 Å), stabilizing amide conformations .

Physicochemical Properties

Table 2: Physicochemical Data

Key Trends :

Characterization :

- X-ray Crystallography : Asymmetric unit contains two molecules (A and B) with distinct torsion angles due to steric effects .

- Spectroscopy : IR confirms amide C=O stretches at 1660–1680 cm⁻¹; ¹H NMR shows aromatic protons at δ 7.2–8.1 ppm .

Table 3: Bioactivity Comparison

Insights :

- Electron-withdrawing groups (e.g., nitro in W1) enhance antimicrobial activity but reduce anticancer potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.